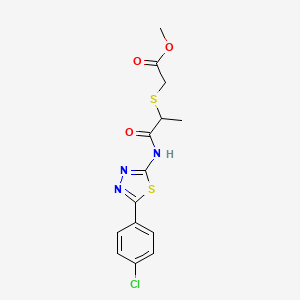

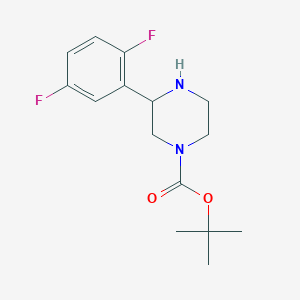

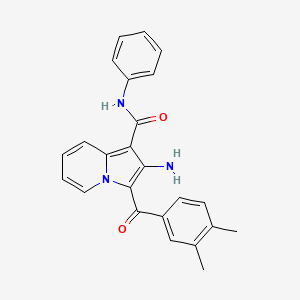

![molecular formula C22H21ClN4O2S B2483711 N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 959552-49-9](/img/structure/B2483711.png)

N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical procedures such as aminolysis of activated acids and alkylation of potassium salts. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized through such methods, demonstrating the intricate steps involved in creating compounds with similar structures (Berest et al., 2011).

Molecular Structure Analysis

The determination of molecular structures of these compounds is typically achieved through advanced spectroscopic techniques such as NMR, LC-MS, and EI-MS. These methods provide detailed insights into the atomic and molecular composition, crucial for understanding the compound's potential interactions and activities (Berest et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds often lead to the formation of new derivatives with varying biological activities. For instance, the synthesis of substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides incorporates thiazole and thiadiazole fragments, resulting in compounds with considerable cytotoxicity and anticancer activity (Kovalenko et al., 2012).

Applications De Recherche Scientifique

Anticancer Activity

The compound's derivatives have demonstrated significant anticancer activity. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides showed promising results against non-small cell lung and CNS cancer cell lines, with particular efficacy on HOP-92 and U251 cancer cells. These findings indicate the potential of these derivatives in cancer treatment, especially for targeting specific cancer types (Berest et al., 2011).

Another study synthesized substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, exhibiting considerable cytotoxicity and anticancer activity. Particularly, one derivative was highly effective against colon cancer, melanoma, and ovarian cancer cell lines, highlighting the compound's potential in chemotherapy (Kovalenko et al., 2012).

Antimicrobial and Anticonvulsant Properties

Research has also explored the antimicrobial and anticonvulsant potentials of similar compounds. A study on novel 4(3H)-quinazolinone analogs, including derivatives of the compound , revealed their effectiveness as anticonvulsants, acting as GABAA receptor agonists. This research opens new avenues for treating epilepsy and related disorders (El-Azab et al., 2012).

Additionally, some derivatives have been studied for their potent and selective inhibition of peptide deformylase, a bacterial enzyme, suggesting their potential as new antibacterial agents. Despite their weak antibacterial activity in vitro, these findings provide a basis for further modifications to enhance efficacy (Apfel et al., 2001).

H1-antihistaminic Agents

Further research into 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones has shown significant H1-antihistaminic activity, offering a new class of agents for treating allergic reactions. These compounds, particularly OT5, have shown promising results in protecting against histamine-induced bronchospasm with minimal sedation, indicating their potential as safer, more effective antihistamines (Alagarsamy & Parthiban, 2013).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-13(2)19-21(29)27-20(26-19)16-5-3-4-6-17(16)25-22(27)30-12-18(28)24-11-14-7-9-15(23)10-8-14/h3-10,13,19H,11-12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGADALWJPAIIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

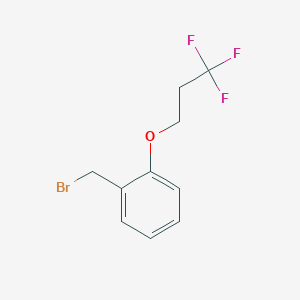

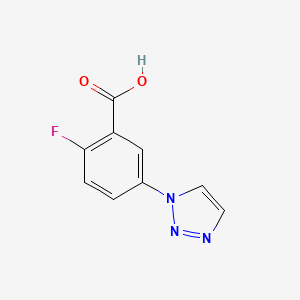

![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)

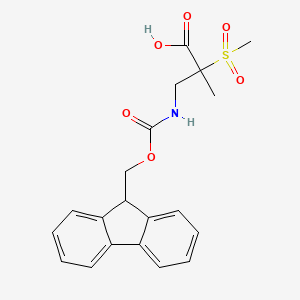

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)

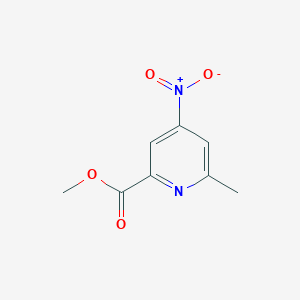

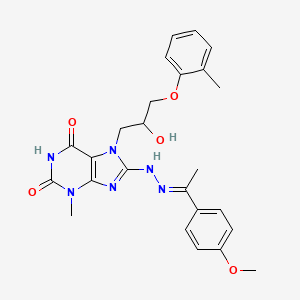

![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)

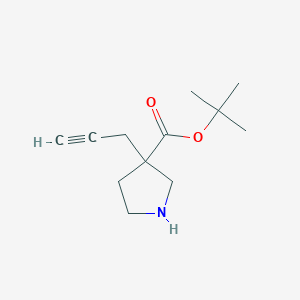

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)